7-(3,4-Dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves the annulation of a pyridine ring to a thiazole coreThe reaction conditions often include the use of catalysts such as N-methylmorpholine and reagents like acetic acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Scientific Research Applications
7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has shown its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It has been found to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it can inhibit the activity of PI3Kα, a key enzyme involved in cell growth and survival pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, which also exhibit a range of biological activities. 7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Other similar compounds include thiazolo[5,4-b]pyridine derivatives and pyranothiazole derivatives .
Properties
Molecular Formula |
C15H14N2O5S |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-21-9-4-3-7(5-10(9)22-2)8-6-11(18)16-12-13(15(19)20)17-23-14(8)12/h3-5,8H,6H2,1-2H3,(H,16,18)(H,19,20) |
InChI Key |
UKCRZEWGZNTLQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SN=C3C(=O)O)OC |
Origin of Product |
United States |
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